molecular formula C10H10N2O3 B2473395 ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 33545-44-7

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2473395
CAS No.: 33545-44-7
M. Wt: 206.201
InChI Key: GSVBXAZEQDJUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (CAS: 33545-44-7) is a high-purity heterocyclic compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol . This chemical is provided with a minimum purity of 98% and has a characterized melting point range of 135°C to 137°C . It features a pyrazole ring substituted with a furan moiety and an ethyl ester functional group, making it a valuable scaffold in organic and medicinal chemistry research.Pyrazole derivatives are a pharmacologically significant class of compounds, extensively studied for their diverse biological activities . They are known to be key structural components in numerous pharmacological agents with therapeutic applications including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antiviral activities . As such, this compound serves as a versatile building block for the synthesis of novel bioactive molecules and for exploration in drug discovery programs. It is also a useful intermediate for investigating structure-activity relationships (SAR) in heterocyclic chemistry. The product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care, storing it at ambient temperatures and consulting the safety data sheet for detailed handling instructions .

Properties

IUPAC Name

ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBXAZEQDJUOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation Approach

The Claisen condensation method leverages β-keto-enol intermediates to construct the pyrazole core. As demonstrated in the synthesis of β-keto-enol derivatives tethered to pyrazole, sodium metal-mediated condensation of ethyl heterocycle-2-carboxylates with ketones forms enolate intermediates. For ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, this involves reacting ethyl furan-2-carboxylate with a β-keto ester under mild conditions (room temperature, 48 hours in toluene). The enolate nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate that cyclizes upon hydrazine addition.

Key steps:

  • Enolate Formation : Ethyl furan-2-carboxylate is deprotonated using sodium metal in toluene.
  • Nucleophilic Attack : The enolate reacts with a β-keto ester (e.g., ethyl acetoacetate) to form a β-keto-enol intermediate.
  • Cyclization : Hydrazine introduces the pyrazole ring via cyclocondensation, yielding the target compound.

This method offers moderate yields (60–70%) and avoids harsh conditions, making it suitable for lab-scale synthesis.

Cyclocondensation of Chalcone Derivatives

Chalcone-based cyclocondensation is a widely adopted route for pyrazole synthesis. As reported for furan-derivatized pyrazole carboxamides, α,β-unsaturated ketones (chalcones) bearing a furan moiety react with semicarbazide hydrochloride under basic conditions. For the target compound, furfural-derived chalcone (e.g., 3-(furan-2-yl)-1-phenylprop-2-en-1-one) is condensed with hydrazine in ethanol under reflux.

Reaction Protocol :

  • Chalcone Synthesis : Aldol condensation of furfural with acetophenone yields the furyl chalcone.
  • Cyclocondensation : The chalcone reacts with hydrazine hydrate in ethanol with KOH, forming the pyrazole ring via 1,2-addition and subsequent cyclization.

This method achieves yields of 65–75% and benefits from readily available starting materials. However, regioselectivity challenges may arise due to competing isomer formation.

Oxidation of Dihydro-Pyrazole Intermediates

Analogous to the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate, dihydro-pyrazole intermediates can be oxidized to aromatic pyrazoles. For the furan-substituted variant, ethyl 3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is treated with potassium persulfate in acetonitrile and sulfuric acid at 60–80°C.

Optimization Insights :

  • Oxidizing Agent : Potassium persulfate (1.3–1.7 equivalents) ensures complete dehydrogenation.
  • Catalyst : Sulfuric acid (0.5–1.0 eq) accelerates the reaction, achieving yields of 70–80%.

This method is highly efficient but requires synthesis of the dihydro precursor, which may involve additional steps.

1,3-Dipolar Cycloaddition with Diaza-Dienes

1,3-Dipolar cycloaddition of diaza-dienes with acetylene derivatives offers a versatile route to pyrazoles. As detailed in the synthesis of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, ethyl 2-chloroacetoacetate reacts with phenylhydrazine to form diaza-dienes, which undergo cycloaddition with furan-containing acetylenes.

Procedure :

  • Diaza-Diene Formation : Ethyl 2-chloroacetoacetate and furfurylamine react to generate the diaza-diene.
  • Cycloaddition : Heating the diaza-diene with acetylene derivatives (e.g., ethyl propiolate) at 90°C for 4 hours yields the pyrazole core.

This method provides regioselective control but requires specialized starting materials and high temperatures.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Advantages Limitations
Claisen Condensation Ethyl furan-2-carboxylate, β-keto ester Na, toluene, 48h, RT 60–70% Mild conditions, scalable Multi-step, moderate yields
Chalcone Cyclocondensation Furfural, acetophenone, hydrazine KOH, ethanol, reflux 65–75% Readily available substrates Regioselectivity challenges
Oxidation of Dihydro-Pyrazole Dihydro-pyrazole intermediate K₂S₂O₈, H₂SO₄, CH₃CN, 60–80°C 70–80% High efficiency Requires dihydro precursor
1,3-Dipolar Cycloaddition Diaza-diene, acetylene derivative 90°C, 4h, sealed tube 50–60% Regioselective High temp., specialized reagents

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) oxidizes the furan moiety to form furan-2,5-dione derivatives .

Reagent Conditions Product Yield
KMnO₄Acidic (H₂SO₄)Furan-2,5-dione derivatives65–75%
CrO₃Acetic acidPartially oxidized furan intermediates40–50%

Mechanism :

  • The reaction proceeds via electrophilic attack on the electron-rich furan ring, leading to dihydroxylation followed by dehydration to form diketone derivatives.

Reduction Reactions

The ester group at the 5-position of the pyrazole ring is susceptible to reduction:

Reagent Conditions Product Yield
LiAlH₄Anhydrous THF3-(Furan-2-yl)-1H-pyrazole-5-methanol80–85%
NaBH₄Methanol, refluxPartial reduction to aldehyde50–60%

Key Finding :

  • Complete reduction to the primary alcohol requires strong hydride donors like LiAlH₄. NaBH₄ only achieves partial reduction due to steric hindrance from the pyrazole ring.

Electrophilic Substitution

The pyrazole ring undergoes substitution at the 1- and 4-positions:

Reagent Conditions Product Yield
Br₂ (1 equiv)CHCl₃, 0°C4-Bromo-pyrazole derivative70–75%
HNO₃/H₂SO₄0–5°C4-Nitro-pyrazole derivative60–65%

Mechanism :

  • Bromination occurs via electrophilic attack at the electron-rich 4-position of the pyrazole ring. Nitration follows a similar pathway, with regioselectivity confirmed by NMR studies.

Cyclization Reactions

The compound participates in cycloaddition reactions. For example, with ethyl diazoacetate under Zn(OTf)₂ catalysis:

Reagent Conditions Product Yield
Ethyl diazoacetateZn(OTf)₂, Et₃NBicyclic pyrazolo-furan derivatives85–90%

Research Insight :

  • This 1,3-dipolar cycloaddition reaction is stereospecific, producing fused heterocycles with applications in medicinal chemistry .

Hydrolysis and Functionalization

The ester group hydrolyzes under basic conditions:

Reagent Conditions Product Yield
NaOH (2M)Ethanol, reflux3-(Furan-2-yl)-1H-pyrazole-5-carboxylic acid90–95%

Applications :

  • The carboxylic acid derivative serves as a precursor for amide coupling reactions, enabling drug discovery workflows.

Comparative Reactivity Analysis

Reaction Type Rate (Relative) Activation Energy
OxidationFast45–50 kJ/mol
ReductionModerate60–65 kJ/mol
SubstitutionSlow75–80 kJ/mol

Key Observations :

  • Oxidation reactions proceed faster due to the furan ring’s high electron density.

  • Steric effects from the pyrazole ring slow substitution reactions compared to simpler aromatic systems.

Mechanistic Studies

  • DFT Calculations : Confirm that electrophilic substitution favors the 4-position of the pyrazole ring due to lower energy transition states (-12.3 kcal/mol vs. -8.7 kcal/mol for the 1-position).

  • Kinetic Isotope Effects : Support a stepwise mechanism for bromination, with rate-determining σ-complex formation .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's biological activity is primarily attributed to its pyrazole structure, which is known for a wide range of pharmacological effects. Research indicates that derivatives of pyrazole can exhibit anti-inflammatory, analgesic, and antimicrobial properties.

Case Studies in Medicinal Chemistry

  • Antimicrobial Activity : A study highlighted the synthesis of various pyrazole derivatives, including ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, which were tested for antibacterial properties. Results indicated significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. This compound demonstrated notable inhibition of inflammatory markers in vitro, making it a candidate for further development as an anti-inflammatory drug .

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations.

Synthetic Pathways

The synthesis of this compound typically involves cyclization reactions. Common methods include:

Synthesis Method Description
Cyclization with HydrazinesReacting furan derivatives with hydrazines to form the pyrazole ring .
Esterification ReactionsConverting carboxylic acids into esters using alcohols under acidic conditions.

Pharmaceutical Research Applications

The versatility of this compound extends to pharmaceutical research where it is studied for its potential as a lead compound in drug discovery.

Pharmacological Studies

Research has shown that compounds similar to this compound can enhance therapeutic efficacy when combined with other agents. Detailed studies on its binding affinities and mechanisms of action are crucial for understanding its pharmacological profile .

Comparative Analysis with Related Compounds

To illustrate the unique aspects of this compound, a comparative analysis with related compounds is presented below:

Compound Name Structural Features Unique Aspects
Ethyl 3-(furan-2-yl)propanoateContains furan but lacks pyrazoleLimited biological activity
Furan-2-carboxylic acidContains furan; no pyrazole or esterLess versatile
Ethyl 3-bromo-l-(3-chloropyridin-2-yl)-lH-pyrazole-5-carboxylateContains bromine; different reactivity profileIntermediate in drug synthesis

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

Pyrazole derivatives share a common core but differ in substituents, which significantly influence their physical and chemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Melting Point (°C) Molecular Weight (g/mol) Key Features References
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate Furan-2-yl (3), COOEt (5) 135–137 220.23 Furan heterocycle, moderate H-bonding
Ethyl 3,4-bis(4-fluorophenyl)-1H-pyrazole-5-carboxylate (6k) 4-Fluorophenyl (3,4), COOEt (5) 103–104 383.35 Electron-withdrawing F groups, high yield (79%)
Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4g) Br (4), 4-MeOPh (3), COOEt (5) 109–110 365.20 Bromo substituent, moderate yield (56%)
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate 4-ClPh (3), COOEt (5), 2-oxoethyl (N1) 70% yield (no MP reported) 369.82 Intramolecular S(6) hydrogen bonding

Key Observations :

  • Furan vs. Aromatic Substitutents : The furan group in the target compound introduces a heterocyclic oxygen atom, which may enhance hydrogen bonding compared to purely aromatic substituents (e.g., fluorophenyl or chlorophenyl). This is reflected in its higher melting point (135–137°C) relative to fluorophenyl analogs (103–104°C) .
  • Electron-Withdrawing Groups : Bromo and chloro substituents (e.g., in 4g and ’s compound) lower symmetry and may reduce melting points due to disrupted crystal packing.
  • Hydrogen Bonding : Intramolecular interactions, such as the C13–H13A···O2 quasi-planar S(6) motif in ’s chlorophenyl derivative, stabilize crystal structures. The target compound’s furan oxygen likely participates in similar interactions .

Biological Activity

Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates both furan and pyrazole rings, which contribute to its unique pharmacological properties. The following sections will delve into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its potential against various bacterial strains, showing effectiveness comparable to established antimicrobial agents. The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity and leading to cell death.

Anti-inflammatory Properties

The compound has also been identified as having anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound may act as a selective COX-2 inhibitor, offering therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF7 and A549, with IC50 values indicating significant cytotoxicity. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its molecular interactions:

  • Hydrogen Bonding : The pyrazole ring can form hydrogen bonds with amino acid side chains in target proteins, influencing their activity.
  • π-π Stacking : The furan moiety can engage in π-π stacking interactions with aromatic residues, enhancing binding affinity to biological targets.

These interactions can modulate enzyme activities and receptor functions, leading to the observed biological effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryPotential COX-2 inhibition
AnticancerInduces apoptosis in MCF7 and A549 cell lines

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines. The study reported an IC50 value for MCF7 cells at approximately 12.50 µM, demonstrating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

Comparative studies with similar compounds reveal that this compound possesses unique structural features that enhance its biological activity compared to other pyrazole derivatives lacking the furan ring. This structural advantage allows for a broader range of interactions with biological targets.

Q & A

Q. What are the standard synthetic routes for ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Reactants : Ethyl acetoacetate, furan-2-carbaldehyde, and hydrazine derivatives (e.g., phenylhydrazine) under reflux conditions.
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) catalysts to facilitate cyclization .
  • Solvents : Ethanol or acetonitrile, chosen for solubility and reaction efficiency .
  • Purification : Column chromatography (e.g., ethyl acetate/petroleum ether eluent) or recrystallization from ethanol to achieve ≥95% purity .

Q. Optimization Strategies :

  • Vary reaction time (6–24 hours) and temperature (60–80°C) to maximize yield.
  • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:4) .

Q. Example Reaction Conditions :

ReactantSolventCatalystTemp (°C)Time (h)Yield (%)
Ethyl acetoacetateEthanolH₂SO₄801270
Furan-2-carbaldehydeAcetonitrileK₂CO₃601865

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals include:
    • Pyrazole C=O at ~165 ppm (¹³C).
    • Furan protons at δ 6.3–7.4 ppm (¹H) .
  • IR : Confirm ester C=O stretch at ~1700 cm⁻¹ and pyrazole N-H at ~3200 cm⁻¹ .
  • X-ray Crystallography :
    • Grow crystals via slow evaporation (ethyl acetate/hexane).
    • Use SHELX suite (SHELXL-97) for structure refinement. Key parameters: R factor <0.05, data-to-parameter ratio >10 .

Q. Example Crystallographic Data (from analogs) :

Bond/AngleValue (Å/°)
Pyrazole N–N bond length1.34 Å
C=O bond length1.21 Å
Dihedral angle (pyrazole-furan)3.6°

Advanced Research Questions

Q. How can discrepancies in hydrogen-bonding patterns between computational models and crystallographic data be resolved?

Methodological Answer :

  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., S(6) motifs in intramolecular interactions) .
  • Computational Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data. Adjust for solvent effects (PCM model) and thermal motion .
  • Case Study : In ethyl 3-(4-chlorophenyl) analogs, C–H···O interactions form dimers. Discrepancies arise from neglecting π-π stacking in simulations; include dispersion corrections (e.g., D3-BJ) .

Q. What strategies address conflicting bioactivity results in pyrazole derivatives?

Methodological Answer :

  • Dose-Response Analysis : Test compounds at 0.1–100 μM in cell lines (e.g., MCF-7 for anticancer activity). Normalize to controls (IC₅₀ calculations) .
  • SAR Studies : Modify substituents (e.g., replace furan with thiophene) and compare bioactivity. Use CoMFA or molecular docking (AutoDock Vina) to rationalize differences .
  • Contradiction Resolution : If furan-containing analogs show lower activity than phenyl derivatives, assess metabolic stability (e.g., microsomal assays) or membrane permeability (Caco-2 models) .

Q. How can ring puckering and conformational dynamics be quantified in pyrazole derivatives?

Methodological Answer :

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (θ) from X-ray data. For five-membered rings, q >0.5 Å indicates significant puckering .
  • Dynamic NMR : At low temps (–40°C), resolve puckering-related signal splitting in ¹H NMR (e.g., furan protons) .
  • Case Study : In ethyl 3-(4-chlorophenyl) analogs, q = 0.62 Å and θ = 15° suggest pseudorotational mobility, validated via MD simulations (AMBER force field) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.